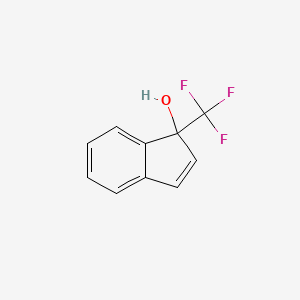![molecular formula C20H25NO B14269137 1-Benzyl-2-[(benzyloxy)methyl]piperidine CAS No. 141634-30-2](/img/structure/B14269137.png)
1-Benzyl-2-[(benzyloxy)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2-[(benzyloxy)methyl]piperidine is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry and organic synthesis. The compound features a piperidine ring substituted with a benzyl group and a benzyloxy methyl group, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-2-[(benzyloxy)methyl]piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzyl-2-[(benzyloxy)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The benzylic positions can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyl groups, yielding the parent piperidine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde, and benzoic acid.
Reduction: Parent piperidine.
Substitution: Various substituted piperidines depending on the nucleophile used.
Applications De Recherche Scientifique
1-Benzyl-2-[(benzyloxy)methyl]piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: It serves as a precursor for the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Benzyl-2-[(benzyloxy)methyl]piperidine involves its interaction with molecular targets such as enzymes and receptors. The benzyl and benzyloxy methyl groups enhance its binding affinity and specificity towards these targets, leading to various biological effects. The compound may modulate neurotransmitter release and receptor activity, contributing to its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzylpiperidine: Lacks the benzyloxy methyl group, making it less versatile in chemical reactions.
2-Benzylpiperidine: Similar structure but with different substitution pattern, leading to different reactivity and applications.
1-(2-Benzyloxyethyl)piperidine: Contains a benzyloxyethyl group instead of benzyloxymethyl, affecting its chemical properties.
Uniqueness
1-Benzyl-2-[(benzyloxy)methyl]piperidine is unique due to the presence of both benzyl and benzyloxy methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
141634-30-2 |
|---|---|
Formule moléculaire |
C20H25NO |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
1-benzyl-2-(phenylmethoxymethyl)piperidine |
InChI |
InChI=1S/C20H25NO/c1-3-9-18(10-4-1)15-21-14-8-7-13-20(21)17-22-16-19-11-5-2-6-12-19/h1-6,9-12,20H,7-8,13-17H2 |
Clé InChI |
KJDNJGAZGYKNCM-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(C1)COCC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphthalene, 1-[1-(trifluoromethyl)ethenyl]-](/img/structure/B14269061.png)
phosphanium chloride](/img/structure/B14269078.png)
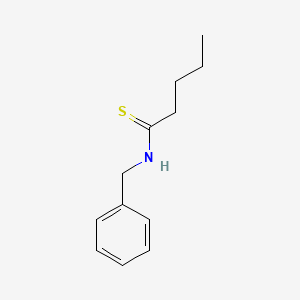

![[1,2,4,3]Triazaphospholo[1,5-a]pyridine](/img/structure/B14269097.png)
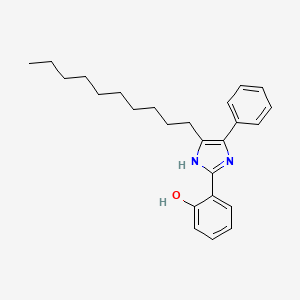
phosphane](/img/structure/B14269108.png)
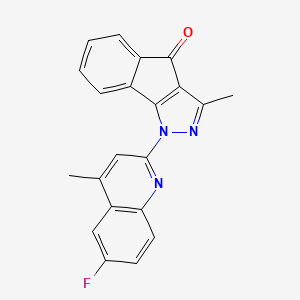
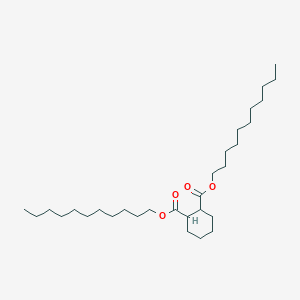


![9-[(1,1,2,2-Tetrafluoroethoxy)methyl]nonadecane](/img/structure/B14269123.png)
![2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine](/img/structure/B14269132.png)
